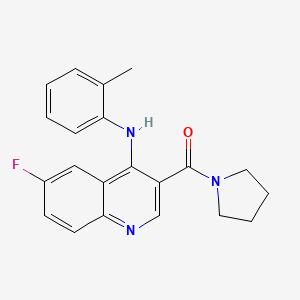

(6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[6-fluoro-4-(2-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O/c1-14-6-2-3-7-18(14)24-20-16-12-15(22)8-9-19(16)23-13-17(20)21(26)25-10-4-5-11-25/h2-3,6-9,12-13H,4-5,10-11H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBTPOYQZXZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis.

Introduction of the fluoro group: This step might involve electrophilic fluorination using reagents like Selectfluor.

Amination: The o-tolylamino group can be introduced via nucleophilic substitution.

Formation of the methanone linkage: This could involve coupling reactions using reagents like pyrrolidine and appropriate catalysts.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Cyclization Reactions

Dihydroquinolinone intermediates (e.g., 2,3-dihydroquinolin-4(1H)-ones) are often precursors to quinoline derivatives. For instance, thiazoles treated with PPA undergo intramolecular cyclization to form dihydroquinolinones . This mechanism could apply to the target compound’s synthesis if a similar intermediate is involved.

Diazonium Chemistry

The synthesis of ethyl 2-diazo-3-oxo-3-(pyrrolidin-1-yl)propanoate involves diazonium intermediates, with reaction times extending to 30 hours . Such prolonged conditions may indicate the need for careful control of temperature and solvent (e.g., CDCl₃) to stabilize intermediates.

Coupling Reactions

The pyrrolidinyl ketone group may form via coupling reactions. For example, in related compounds, ketones are introduced using reagents like carbonyl chlorides or via palladium-mediated couplings . The o-tolylamino group could involve coupling of an arylamine with a halogenated quinoline precursor.

Reaction Conditions and Reagents

Characterization and Analysis

-

NMR Spectroscopy : Critical for verifying product structures. For example, the pyrrolidinyl ketone group’s NMR signals include δ 66.8 ppm (C=N₂) and δ 47.8 ppm (2NCH₂) .

-

Mass Spectrometry : Confirms molecular weight (e.g., 349.4 g/mol for the target compound).

-

Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretching near 1700 cm⁻¹).

Challenges and Considerations

-

Regioselectivity : Fluorination and amination steps require precise control to achieve the desired substitution pattern (e.g., 6-fluoro and 4-amino positions).

-

Stability : The compound’s complex structure may necessitate careful handling to avoid degradation during synthesis or storage.

-

Scalability : Industrial synthesis may employ continuous flow chemistry to optimize yield and reduce costs.

Scientific Research Applications

Preliminary studies indicate that (6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone exhibits significant biological activities, particularly in the fields of neurology and oncology . The following sections detail its applications based on various studies.

Anticancer Applications

Research has shown that this compound possesses anticancer properties, making it a candidate for cancer therapy.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways, which leads to increased caspase activity.

- In Vitro Studies : Studies indicate that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. For example, in assays targeting breast cancer cell lines, the compound demonstrated IC50 values indicating potent antiproliferative effects.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer | 5.2 |

| Lung Cancer | 7.8 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against a range of Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity.

- Efficacy Against Fungi : It has been found effective against Candida albicans, with MIC values indicating strong inhibition of fungal growth.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.015 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinoline core and modifications in the pyrrolidine moiety can significantly affect biological activity.

Key Insights from SAR Studies

- Fluorine Substitution : The presence of fluorine enhances lipophilicity, potentially improving cellular uptake.

- Amino Group Modifications : Altering the amino group can lead to variations in binding affinity to target proteins involved in cancer proliferation and bacterial resistance mechanisms.

- Pyrrolidine Moiety Variations : Different substitutions on the pyrrolidine ring can modulate pharmacokinetic properties such as solubility and metabolic stability.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related molecules based on the following categories:

Fluorinated Quinoline Derivatives

Fluorinated quinolines, such as chloroquine and ciprofloxacin, share the quinoline core but differ in substitution patterns. Unlike (6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, chloroquine lacks the pyrrolidine methanone group and instead features a diethylamino side chain, which is critical for its antimalarial activity. Ciprofloxacin, a fluoroquinolone antibiotic, includes a piperazinyl group and a carboxylic acid, enabling DNA gyrase inhibition. The fluorine in ciprofloxacin enhances membrane permeability, a property likely shared by the target compound .

Pyrrolidine-Containing Bioactive Molecules

Compounds like ruxolitinib (a pyrrolidine-pyrazine JAK inhibitor) and simeprevir (a pyrrolidine-containing HCV protease inhibitor) highlight the role of pyrrolidine in enhancing target selectivity.

o-Tolylamino-Substituted Compounds

The o-tolylamino group is a distinguishing feature. In imatinib (a BCR-ABL inhibitor), a similar aromatic amine group facilitates π-π stacking interactions with kinase domains. The o-tolyl substituent in the target compound may enhance hydrophobic interactions in target binding pockets, as seen in kinase inhibitors like erlotinib .

Structural and Functional Data Table

Research Findings and Limitations

- For example, quinoline derivatives are implicated in ferroptosis induction in oral squamous cell carcinoma (OSCC) .

- Synthetic Challenges: The fluorine and o-tolylamino groups may complicate synthesis, requiring precise control of reaction conditions to avoid byproducts, a common issue in fluorinated quinoline synthesis .

- Bioactivity Gaps: The evidence lacks specific data on this compound’s efficacy, toxicity, or mechanistic targets. Comparative studies with analogs (e.g., non-fluorinated versions) are needed to isolate the fluorine’s contribution.

Biological Activity

The compound (6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its potential biological activities. Its unique structure, characterized by a quinoline core with fluorine and an o-tolylamino group, along with a pyrrolidine moiety, suggests diverse applications in medicinal chemistry, particularly in neurology and oncology.

- Molecular Formula : C21H20FN3O

- Molecular Weight : 349.409 g/mol

- CAS Number : 1358266-93-9

- IUPAC Name : [6-fluoro-4-(2-methylanilino)quinolin-3-yl]-pyrrolidin-1-ylmethanone

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant biological activities, including:

- Neuroprotective Effects : The compound has been investigated for its role as a positron emission tomography (PET) tracer for in vivo visualization of leucine-rich repeat kinase 2 (LRRK2) in the brain, which is crucial for understanding Parkinson's disease mechanisms.

- Antitumor Properties : Structural analogs of the compound have shown promising antitumor activity, suggesting that it may inhibit cancer cell proliferation through various mechanisms.

- Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties against Gram-positive pathogens, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. A comparative analysis with similar compounds reveals insights into SAR:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 6-Fluoroquinoline | Fluorine-substituted quinoline | Antitumor | Base structure for many derivatives |

| M-Toluidine derivatives | Aromatic amines | Antimicrobial | Diverse substituent effects |

| Pyrrolidine analogs | Saturated nitrogen-containing rings | Neuroactive | Variability in ring size and substitution |

This table highlights how modifications to the core structure can enhance or alter the biological properties of the compound.

Case Studies and Research Findings

Recent studies have focused on synthesizing and characterizing this compound to evaluate its pharmacological potential:

- Synthesis and Characterization : The compound was synthesized through various methods involving multi-step reactions that allow for the introduction of substituents to optimize biological activity. Techniques such as NMR spectroscopy confirmed the successful synthesis of the target compound.

- In Vivo Studies : In animal models, the compound was shown to significantly reduce neuroinflammation and improve motor functions, indicating its potential as a therapeutic agent for neurodegenerative diseases.

- Mechanistic Studies : Investigations into the mechanisms of action revealed that the compound may modulate specific protein kinases involved in cell signaling pathways related to cancer progression and neurodegeneration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone?

- Methodology : The compound can be synthesized via Mannich reactions or coupling strategies. For example, analogous quinoline-pyrrolidinyl methanones are prepared by reacting activated quinoline intermediates with pyrrolidine derivatives under basic conditions. A typical procedure involves:

Functionalizing the quinoline core with a fluoro group and o-tolylamino moiety via nucleophilic substitution.

Introducing the pyrrolidin-1-yl methanone group using a coupling agent (e.g., EDCI or DCC) in anhydrous solvents like dichloromethane or DMF .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography or recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopic Analysis : Use / NMR to confirm substituent positions and hydrogen bonding. For example, the o-tolylamino group will show aromatic protons in the δ 6.5–7.5 ppm range.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular weight (e.g., exact mass ~394.16 g/mol).

- X-ray Crystallography : If single crystals are obtained, SHELX software (SHELXL/SHELXS) can resolve the crystal structure, as demonstrated for related pyrrolidinyl methanones .

Q. What safety precautions are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Refer to SDS of structurally similar compounds (e.g., (4-(Piperidin-3-ylmethoxy)phenyl)(pyrrolidin-1-yl)methanone) for hazard identification. These compounds may cause skin/eye irritation and require storage in airtight containers at –20°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks or mass fragments)?

- Methodology :

Isotopic Pattern Analysis : Confirm the presence of fluorine (19F) via isotopic peaks in MS.

2D NMR (COSY, HSQC, HMBC) : Assign ambiguous signals by correlating protons and carbons. For example, the quinoline NH proton may show coupling with the o-tolyl group.

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

- Case Study : A related compound, (3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone, showed discrepancies due to tautomerism, resolved via X-ray crystallography .

Q. What strategies are effective for analyzing the compound’s crystallographic properties?

- Methodology :

- Data Collection : Use synchrotron radiation or a diffractometer (Mo/Kα radiation) for high-resolution data.

- Refinement : Employ SHELXL for small-molecule refinement. Challenges include disorder in the pyrrolidine ring, addressed via restrained refinement and thermal parameter adjustments .

- Validation : Check using checkCIF/PLATON to identify symmetry or displacement errors .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological studies?

- Methodology :

Analog Synthesis : Modify substituents (e.g., replace fluoro with chloro, vary the o-tolyl group).

Biological Assays : Test against target proteins (e.g., kinases) using fluorescence polarization or SPR.

Computational Docking : Predict binding modes with AutoDock Vina or Schrödinger Suite.

- Example : A quinoline-pyrrolidinyl derivative showed enhanced kinase inhibition after optimizing the o-tolyl group’s steric bulk .

Data Contradiction Analysis

Q. How should researchers address inconsistencies between computational and experimental solubility data?

- Methodology :

Experimental Validation : Re-measure solubility in multiple solvents (DMSO, ethanol, PBS) using UV-Vis or HPLC.

Parameter Adjustment : Refine computational models (e.g., COSMO-RS) by incorporating solvent entropy effects.

Literature Comparison : Cross-reference with solubility data of analogs like 6,7-dimethoxyquinoline derivatives .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.